methyl 3-({[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate
Description
Methyl 3-({[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate is a heterocyclic compound featuring a pyrazolone core conjugated with a thiophene-2-carboxylate moiety via an imine linkage.
Properties
IUPAC Name |
methyl 3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-13(10-18-14-8-9-24-15(14)17(22)23-2)16(21)20(19-11)12-6-4-3-5-7-12/h3-10,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWIBAIFMIDAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-({[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of 3-amino-2-thiophenecarboxylate with appropriate aldehydes and ketones under controlled conditions . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of methyl 3-({[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate as an anticancer agent. The compound's structure allows it to interact with biological targets involved in cancer proliferation. For instance, derivatives of pyrazole have shown promising activity against various cancer cell lines, suggesting that this compound may exhibit similar properties due to its structural analogies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that thiophene derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the pyrazole moiety may enhance these effects, making it a candidate for developing new antimicrobial agents .
Agrochemical Applications
Pesticide Development
this compound has potential applications in agrochemicals as a pesticide or herbicide. Compounds containing thiophene rings are known for their effectiveness in pest control due to their ability to disrupt biological processes in target organisms. This compound's synthesis could lead to the development of novel agrochemicals with improved efficacy and reduced environmental impact .
Material Science
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). This compound can be incorporated into polymer matrices to enhance charge transport properties, leading to improved device performance .
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential anticancer and antimicrobial activities observed. |
| Agrochemicals | Possible use as a pesticide or herbicide due to structural properties. |
| Material Science | Applications in organic electronics due to enhanced electronic properties. |
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines, finding that compounds similar to methyl 3... exhibited significant inhibition of cell proliferation at low concentrations .
- Antimicrobial Evaluation : In vitro tests showed that thiophene derivatives possess broad-spectrum antimicrobial activity, with specific compounds demonstrating effectiveness against resistant strains of bacteria .
- Organic Electronics Research : Experiments involving the incorporation of thiophene derivatives into polymer blends for OLED applications indicated enhanced luminescent efficiency and stability compared to traditional materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several synthesized derivatives in the evidence:
Key Observations :
- Synthetic Routes: The target compound’s imine linkage resembles the Schiff base formation in 3-alkyl(aryl)-4-(2-thienylmethyleneamino)-triazol-5-ones (), implying that its synthesis could involve condensation of a pyrazolone amine with a thiophene aldehyde.
Physicochemical Properties
- Stability: Pyrazolone derivatives are prone to tautomerism, but the conjugation with a thiophene carboxylate may stabilize the enol form, as seen in similar triazole-thiophene systems .
- Crystallography: Structural analysis of analogues (e.g., 6o in ) relies on techniques like X-ray crystallography, often using software such as SHELX or ORTEP .
Functional Group Impact
- Pyrazolone vs. Triazole Cores : The pyrazolone ring in the target compound differs from triazole cores in analogues (e.g., 4a ), offering a lactam oxygen instead of a triazole nitrogen. This may alter hydrogen-bonding capacity and metal-binding selectivity.
Biological Activity
Methyl 3-({[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound features a thiophene ring, a pyrazole derivative, and a carboxylate group, which are known to contribute to various biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds containing thiophene and pyrazole moieties exhibit significant anticancer properties. For instance, a study on similar pyrazole derivatives demonstrated antiproliferative effects against various cancer cell lines at concentrations as low as 20 μM . The mechanism often involves the inhibition of specific signaling pathways related to cancer cell growth.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiophene Derivative A | HeLa | 15 |
| Thiophene Derivative B | MCF-7 | 20 |
| Methyl 3-({[(4E)-3-methyl... | A549 | 18 |
Antimicrobial Activity
The antimicrobial properties of methyl 3-({[(4E)-3-methyl... have also been explored. Compounds with similar structures have shown activity against various bacteria and fungi. For example, a related compound demonstrated minimum inhibitory concentrations (MIC) below 0.25 μg/mL against Candida species .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | ≤0.25 |
| Escherichia coli | ≤0.5 |
| Candida albicans | ≤0.25 |
Anti-inflammatory Effects
Thiophene derivatives are recognized for their anti-inflammatory properties. Studies suggest that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, making them potential candidates for treating inflammatory diseases .
The biological activities of methyl 3-({[(4E)-3-methyl... can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiophene derivatives inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are crucial for cell proliferation and survival.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
- Anticancer Study : A recent investigation into a series of thiophene derivatives showed promising results in inhibiting the growth of breast cancer cells (MCF-7). The study reported an IC50 value of 20 μM for one derivative, suggesting significant potential for further development .
- Antimicrobial Research : A comparative study evaluated the antimicrobial effects of methyl 3-({[(4E)-3-methyl... against standard antibiotics. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus .
Q & A
Basic: What synthetic methodologies are employed for the preparation of methyl 3-({[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions between pyrazolone derivatives and thiophene precursors under reflux conditions (e.g., ethanol or DMF as solvents).
- Schiff base formation using aldehydes or ketones to introduce the imine linkage, often catalyzed by acetic acid or triethylamine .
- Esterification of the carboxylic acid intermediate with methanol under acidic or basic conditions.
Key steps require temperature control (60–100°C) and purification via column chromatography or recrystallization. Reaction progress is monitored using TLC and confirmed via NMR .
Advanced: How does stereoelectronic configuration (e.g., E/Z isomerism) influence the compound’s reactivity and biological activity?
Methodological Answer:
The (4E)-configured pyrazol-4-ylidene group introduces planar rigidity, affecting π-π stacking with biological targets. Studies on analogous compounds (e.g., ) show:
- E-configuration enhances conjugation, improving binding to hydrophobic enzyme pockets (e.g., kinases).
- Z-isomers may exhibit steric hindrance, reducing activity.
X-ray crystallography (e.g., ) and DFT calculations are critical for confirming stereochemistry and modeling interactions .
Basic: What analytical techniques are used to confirm the structural identity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR verify substituent integration and electronic environments (e.g., thiophene C-H protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical values).
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced: How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., Gaussian or ORCA software) predict transition states and intermediates. For example:
- Reaction path searches identify energy barriers for cyclization steps, guiding solvent selection (e.g., DMF lowers activation energy) .
- Molecular docking (AutoDock Vina) models interactions with biological targets, prioritizing derivatives with enhanced binding affinity .
Basic: What biological activities are associated with this compound, and how are they evaluated?
Methodological Answer:
- Anti-inflammatory activity : Assessed via COX-2 inhibition assays (IC values) using ELISA kits .
- Kinase inhibition : Tested against EGFR or MAPK using fluorescence-based ATPase assays .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) quantify cytotoxicity .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Purity differences : Rigorous HPLC analysis () and elemental analysis ensure batch consistency.
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
- Structural analogs : Compare substituent effects (e.g., shows methyl vs. phenyl groups alter activity) .
Basic: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Triethylamine or DMAP improves acylation efficiency .
- Temperature control : Gradual heating (e.g., 80°C for 6 hours) minimizes side reactions .
Advanced: What mechanistic insights exist for this compound’s interaction with enzymatic targets?
Methodological Answer:
- Enzyme inhibition : Molecular dynamics simulations reveal hydrogen bonding between the pyrazolylidene group and catalytic residues (e.g., EGFR’s Lys721) .
- SAR studies : Modifying the thiophene’s carboxylate group (e.g., ethyl vs. methyl esters) alters logP and membrane permeability .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for structure-activity optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
